S 17092

Description

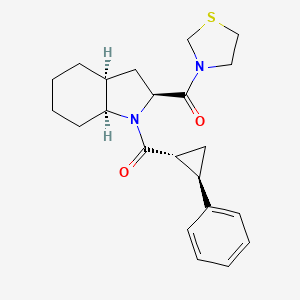

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2/t16-,17-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSXRIHXEQSYEZ-KNJMJIDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)N5CCSC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433003 | |

| Record name | [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176797-26-5 | |

| Record name | S-17092 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176797265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176797-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-17092 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5MLJ83KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S 17092: A Technical Guide to its Mechanism of Action in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S 17092 is a potent and highly specific, cell-permeant inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the regulation of neuropeptides relevant to cognitive function.[1][2][3] By inhibiting PEP, this compound prevents the degradation of key neuropeptides such as Substance P (SP) and α-melanocyte-stimulating hormone (α-MSH), leading to their increased availability in the central nervous system.[4] This modulation of neuropeptide levels is the core mechanism through which this compound is proposed to exert its neuroprotective and cognitive-enhancing effects. Preclinical studies have demonstrated the efficacy of this compound in various animal models of cognitive impairment, including aged mice and non-human primates with chemically-induced neurodegeneration.[1][2][5] While this compound reached clinical trials for Alzheimer's disease, its development was not pursued beyond these initial stages.[6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

The primary molecular target of this compound is prolyl endopeptidase (PEP) (EC 3.4.21.26), an enzyme that cleaves peptide bonds on the carboxyl side of proline residues.[1][2] PEP plays a significant role in the metabolism of several neuroactive peptides that are involved in learning and memory.[4][7] this compound is a highly potent inhibitor of human PEP, with a Ki of 1.5 nM for the purified enzyme and 1 nM for PEP in human brain nuclei.[3] Its inhibitory action is also observed in rodent models, with an IC50 of 8.3 nM for rat cortical PEP.[4]

The selectivity of this compound is a key feature, as it shows minimal activity against other peptidases, such as dipeptidylaminopeptidase IV, aminopeptidases B and M, and angiotensin-converting enzyme, even at micromolar concentrations.[3][7] This specificity suggests a targeted therapeutic action with a potentially lower risk of off-target effects.

Visualization of the Core Mechanism

Caption: Core mechanism of this compound action.

Downstream Signaling Pathways

The inhibition of PEP by this compound leads to an accumulation of its neuropeptide substrates, primarily Substance P and α-MSH. These neuropeptides then activate their respective downstream signaling pathways, which are believed to mediate the observed neuroprotective and cognitive-enhancing effects.

Substance P Signaling Pathway

Substance P preferentially binds to the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor.[8][9] Activation of NK-1R initiates cascades that promote neuronal survival. One such pathway involves the activation of Akt and the extracellular signal-regulated kinase (Erk), which are key regulators of cell survival and plasticity.[1] Additionally, Substance P signaling can modulate ion channel activity, including the reduction of delayed rectifier potassium currents, which may contribute to its neuroprotective effects.[1]

References

- 1. Effects of the prolyl endopeptidase inhibitor this compound on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Passive Avoidance - step down (vibrating platform) for mice | Animalab [animalab.eu]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Prolyl Endopeptidase Inhibition by S 17092: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective prolyl endopeptidase (PEP) inhibitor, S 17092. The document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and details the experimental methodologies employed in its evaluation.

Introduction to this compound and Prolyl Endopeptidase

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones.[1] By cleaving peptide bonds on the C-terminal side of proline residues, PEP regulates the levels of neuroactive peptides such as substance P, arginine vasopressin, and thyrotropin-releasing hormone, which are implicated in learning and memory processes. Inhibition of PEP is a promising therapeutic strategy for cognitive disorders associated with aging and neurodegenerative diseases, as it is expected to enhance the physiological effects of these neuropeptides.

This compound, with the chemical name (2S,3aS,7aS)-1[[(R,R)-2-phenylcyclopropyl]carbonyl]-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole, is a novel, highly potent, and specific inhibitor of prolyl endopeptidase.[1] Preclinical and clinical studies have suggested its potential as a therapeutic agent for memory impairment.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against prolyl endopeptidase has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Enzyme Source | Reference |

| Ki | 1.5 nM | Partially purified human prolyl endopeptidase | Barelli H, et al. 1999[1] |

| Ki | 1.0 nM | Human brain nuclei prolyl endopeptidase | Barelli H, et al. 1999[1] |

| IC50 | 8.3 nM | Rat cortical extracts | Bellemère G, et al. 2003[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Effect | Reference |

| Rat | 10 mg/kg, single oral administration | 78% decrease in PEP activity in medulla oblongata | Bellemère G, et al. 2003[3] |

| Rat | 30 mg/kg, single oral administration | 82% decrease in PEP activity in medulla oblongata | Bellemère G, et al. 2003[3] |

| Rat | 10 mg/kg/day, chronic oral treatment | 75% decrease in PEP activity in medulla oblongata | Bellemère G, et al. 2003[3] |

| Rat | 30 mg/kg/day, chronic oral treatment | 88% decrease in PEP activity in medulla oblongata | Bellemère G, et al. 2003[3] |

| Rat | 30 mg/kg, single administration | +41% Substance P, +122% α-MSH in frontal cortex | Bellemère G, et al. 2003[3] |

| Rat | 30 mg/kg, single administration | +84% Substance P, +49% α-MSH in hypothalamus | Bellemère G, et al. 2003[3] |

| MPTP-treated Monkey | 3 mg/kg, seven-day oral administration | Significant improvement in cognitive performance | Schneider JS, et al. 2002[4] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

In Vitro Prolyl Endopeptidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on prolyl endopeptidase activity.

General Protocol:

-

Enzyme Preparation: Prolyl endopeptidase can be partially purified from sources such as human brain tissue or rat cortical extracts.

-

Substrate: A fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), is commonly used.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The hydrolysis of the substrate, which releases the fluorescent 7-amino-4-methylcoumarin, is monitored over time using a fluorometer.

-

The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

-

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

-

In Vivo Assessment of PEP Inhibition in Rodents

Objective: To evaluate the ability of orally administered this compound to inhibit PEP activity in the brain and modulate neuropeptide levels.

Animal Model: Male Wistar rats are commonly used.

Protocol:

-

Drug Administration: this compound is administered orally at various doses (e.g., 10 and 30 mg/kg). For chronic studies, the drug is administered daily for a specified period.

-

Tissue Collection: At a designated time point after the final dose, animals are euthanized, and brain regions of interest (e.g., medulla oblongata, frontal cortex, hypothalamus) are dissected.

-

PEP Activity Assay:

-

Brain tissue is homogenized in an appropriate buffer.

-

The PEP activity in the homogenates is measured using the in vitro assay described in section 3.1.

-

-

Neuropeptide Quantification:

-

Levels of neuropeptides such as Substance P and α-MSH in brain extracts are quantified using specific and sensitive immunoassays (e.g., ELISA or RIA).

-

Cognitive Enhancement in a Primate Model of Parkinsonism

Objective: To assess the efficacy of this compound in reversing cognitive deficits in a relevant animal model.

Animal Model: Monkeys (e.g., Macaca fascicularis) treated with chronic low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce cognitive deficits with minimal motor impairment, mimicking early Parkinson's disease.[4][5]

Protocol:

-

MPTP Administration: Monkeys are administered low doses of MPTP to induce stable cognitive deficits, which are assessed using a battery of cognitive tasks.

-

Drug Administration: this compound is administered orally (e.g., 3 mg/kg) for a defined period, such as seven consecutive days.

-

Cognitive Testing: The cognitive performance of the monkeys is evaluated using tasks that assess various cognitive domains, including:

-

Variable Delayed Response: To test short-term spatial memory.

-

Delayed Matching-to-Sample: To assess recognition memory.

-

Delayed Alternation: To evaluate working memory and cognitive flexibility.

-

-

Data Analysis: The performance on these tasks (e.g., accuracy, reaction time) before and after this compound treatment is compared to evaluate the cognitive-enhancing effects of the compound.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of this compound action on neuropeptide signaling.

Experimental Workflow: In Vitro IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship: Therapeutic Rationale

Caption: Therapeutic rationale for this compound in cognitive disorders.

References

- 1. This compound-1, a highly potent, specific and cell permeant inhibitor of human proline endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the prolyl endopeptidase inhibitor this compound on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Models of Cognitive Impairment for Use in Parkinson’s Disease Research: The Distance Between Reality and Ideal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 176797-26-5 (S-17092)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-17092, identified by CAS number 176797-26-5, is a potent and selective, orally active inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2] This inhibition leads to a reduction in the degradation of various neuropeptides in the brain, which is the primary mechanism behind its nootropic effects. S-17092 has been investigated for its therapeutic potential in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Preclinical studies in rodent and primate models have demonstrated its ability to reverse chemically-induced amnesia and improve cognitive function.[3] Furthermore, a Phase I clinical trial in elderly volunteers has established its safety profile and provided evidence of target engagement and central nervous system activity in humans.[4] This technical guide provides a comprehensive overview of the scientific literature on S-17092, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Compound Information

| Identifier | Value |

| CAS Number | 176797-26-5 |

| Synonym | S-17092 |

| IUPAC Name | [(2S,3aS,7aS)-1-[[(1R,2R)-2-phenylcyclopropyl]carbonyl]-2-(thiazolidine-3-carbonyl)octahydro-1H-indole] |

| Molecular Formula | C22H28N2O2S |

| Molecular Weight | 384.54 g/mol |

Mechanism of Action

S-17092 exerts its pharmacological effects through the potent and selective inhibition of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides. By inhibiting PEP, S-17092 effectively increases the half-life and bioavailability of several key neuropeptides in the brain. This leads to enhanced neuropeptidergic neurotransmission, which is thought to underlie the observed improvements in cognitive function.

The following signaling pathway illustrates the mechanism of action of S-17092:

Caption: Mechanism of action of S-17092.

Quantitative Pharmacological Data

Table 1: In Vitro Efficacy

| Parameter | Value | Assay Conditions | Source |

| IC50 | 8.3 nM | Inhibition of prolyl endopeptidase activity in rat cortical extracts. | Bellemère et al., 2003 |

Table 2: Phase I Clinical Trial Pharmacokinetics in Elderly Volunteers

| Parameter | Value | Dose(s) | Study Day | Source |

| Terminal Half-life (t½) | 9 - 31 hours | 100, 400, 800, 1200 mg | Day 1 | Morain et al., 2000[4] |

| Terminal Half-life (t½) | 7 - 18 hours | 100, 400, 800, 1200 mg | Day 14 | Morain et al., 2000[4] |

Table 3: Preclinical Efficacy in a Primate Model of Parkinsonism

| Parameter | Value | Animal Model | Source |

| Effective Dose | 3 mg/kg | MPTP-treated monkeys with cognitive deficits. | Schneider et al., 2002[3] |

Experimental Protocols

In Vitro Prolyl Endopeptidase (PEP) Activity Assay

A common method for determining PEP activity and the inhibitory potential of compounds like S-17092 involves a fluorometric assay.

Principle: The assay utilizes a synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). PEP cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, measured by an increase in fluorescence, is directly proportional to the PEP activity.

General Protocol:

-

Reagents:

-

PEP enzyme source (e.g., purified enzyme, brain tissue homogenate)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

-

Z-Gly-Pro-AMC substrate solution

-

S-17092 or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

-

Procedure: a. Prepare serial dilutions of S-17092 in the assay buffer. b. In the wells of the microplate, add the PEP enzyme source. c. Add the S-17092 dilutions or vehicle control to the respective wells and pre-incubate for a defined period at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to all wells. e. Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 460 nm using a microplate reader. f. Record the fluorescence at regular intervals for a specified duration.

-

Data Analysis: a. Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of S-17092. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Workflow Diagram:

Caption: Workflow for the in vitro PEP activity assay.

Scopolamine-Induced Amnesia Model in Rodents

This is a widely used preclinical model to evaluate the efficacy of nootropic and anti-amnesic compounds.

Principle: Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a transient state of cognitive impairment, particularly affecting learning and memory, which mimics certain aspects of dementia. The ability of a test compound to prevent or reverse these deficits is assessed.

General Protocol:

-

Animals: Adult male rats or mice are commonly used.

-

Apparatus: A passive avoidance apparatus or a T-maze is typically employed.

-

Procedure: a. Habituation: Animals are familiarized with the testing apparatus. b. Drug Administration: Animals are pre-treated with S-17092 or vehicle at specified doses and routes of administration (e.g., oral gavage). c. Amnesia Induction: After a defined pre-treatment period, scopolamine (or saline for control groups) is administered, typically via intraperitoneal injection. d. Behavioral Testing: Following scopolamine administration, cognitive function is assessed using tasks such as:

- Passive Avoidance Task: This task assesses fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. A longer latency to enter the dark compartment indicates better memory retention.

- T-Maze Spontaneous Alternation: This task assesses spatial working memory. Rodents have a natural tendency to alternate their choice of arms in a T-maze. A higher percentage of spontaneous alternations indicates better working memory.

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the S-17092-treated groups with the vehicle- and scopolamine-treated control groups.

MPTP-Induced Cognitive Deficit Model in Non-Human Primates

This model recapitulates some of the cognitive dysfunctions observed in early-stage Parkinson's disease.

Principle: Chronic administration of low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to monkeys induces a selective degeneration of dopaminergic neurons in the nigrostriatal pathway, leading to cognitive deficits with minimal motor impairments.[3]

General Protocol (based on Schneider et al., 2002):

-

Animals: Macaque monkeys are often used.

-

MPTP Administration: A chronic, low-dose regimen of MPTP administration is employed to induce stable cognitive deficits without severe parkinsonian motor symptoms.

-

Behavioral Testing: A battery of cognitive tasks sensitive to frontal lobe and striatal dysfunction is used, including:

-

Delayed Response Task: This task assesses spatial working memory. The monkey must remember the location of a briefly presented cue after a delay period.

-

Delayed Matching-to-Sample Task: This task assesses recognition memory. The monkey is presented with a sample stimulus and, after a delay, must choose the matching stimulus from a set of options.

-

Delayed Alternation Task: This task assesses spatial working memory and behavioral flexibility. The monkey must alternate its responses between two locations to receive a reward.

-

-

S-17092 Treatment: S-17092 is administered orally, and its effects on the performance of the cognitive tasks are evaluated.

-

Data Analysis: Performance metrics (e.g., accuracy, reaction time) are statistically compared before and after S-17092 treatment.

Phase I Clinical Trial in Elderly Healthy Volunteers

Study Design (based on Morain et al., 2000):

-

Design: A double-blind, randomized, placebo-controlled, single and multiple ascending dose study.[4]

-

Participants: Healthy elderly male and female volunteers.

-

Dose Groups: Ascending single and multiple oral doses of S-17092 (e.g., 100, 400, 800, and 1200 mg) or placebo were administered.[4]

-

Assessments:

-

Pharmacokinetics: Plasma concentrations of S-17092 were measured at various time points to determine pharmacokinetic parameters such as Cmax, tmax, and t½.

-

Pharmacodynamics:

-

Plasma PEP Activity: Inhibition of PEP activity in plasma was measured to confirm target engagement.

-

Quantitative Electroencephalogram (qEEG): EEG was recorded to assess the central nervous system effects of the drug.

-

Psychometric Tests: A battery of tests was used to evaluate cognitive function, including verbal memory.

-

-

Safety and Tolerability: Adverse events, vital signs, ECGs, and clinical laboratory tests were monitored throughout the study.

-

Logical Relationship Diagram:

Caption: Logical flow of the Phase I clinical trial of S-17092.

Conclusion

S-17092 is a well-characterized prolyl endopeptidase inhibitor with a clear mechanism of action and demonstrated pro-cognitive effects in preclinical models. The available data from a Phase I clinical trial in elderly volunteers support its safety and central activity in humans. This technical guide provides a consolidated resource of the key scientific literature on S-17092, offering valuable information for researchers and drug development professionals interested in the therapeutic potential of PEP inhibitors for cognitive disorders. Further investigation in larger clinical trials would be necessary to fully establish its efficacy in patient populations.

References

- 1. Chronic exposure to low doses of MPTP. I. Cognitive deficits in motor asymptomatic monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic MPTP administration regimen in monkeys: a model of dopaminergic and non-dopaminergic cell loss in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prolyl Endopeptidase Inhibitor S 17092: A Technical Guide to its Attenuation of Neuropeptide Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of several neuropeptides involved in cognitive function. By retarding the breakdown of these neuroactive peptides, this compound has demonstrated potential as a therapeutic agent for memory impairment associated with neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on neuropeptide degradation. It includes a compilation of quantitative data from key preclinical studies, detailed experimental protocols for relevant assays, and a visualization of the signaling pathway.

Introduction

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is an enzyme that plays a significant role in the metabolism of proline-containing neuropeptides.[1] These neuropeptides, including Substance P (SP) and α-melanocyte-stimulating hormone (α-MSH), are crucial for various physiological processes, including learning, memory, and mood regulation.[2] Consequently, the inhibition of PEP has emerged as a promising therapeutic strategy for cognitive disorders. This compound is a novel, orally active, and selective inhibitor of PEP.[3][4] Preclinical studies have shown that this compound can enhance cognitive function by preventing the degradation of key neuropeptides in the brain.[5][6] This document serves as a comprehensive technical resource on the effects of this compound on neuropeptide metabolism.

Mechanism of Action of this compound

This compound exerts its effects by selectively inhibiting the enzymatic activity of prolyl endopeptidase.[3] PEP cleaves peptide bonds on the carboxyl side of proline residues, leading to the inactivation of many biologically active neuropeptides.[1] By binding to PEP, this compound blocks its catalytic activity, thereby preventing the degradation of its neuropeptide substrates. This leads to an accumulation of these neuropeptides in the brain, enhancing their physiological effects.[7]

The primary neuropeptides affected by this compound-mediated PEP inhibition are Substance P and α-melanocyte-stimulating hormone.[7] Both of these neuropeptides have been implicated in memory and learning processes.[2] The inhibition of their degradation is believed to be the primary mechanism through which this compound exerts its nootropic effects.[7]

Signaling Pathway

The mechanism of action of this compound can be visualized as a direct signaling pathway involving the inhibition of an enzyme, leading to the increased availability of its substrates.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibition of Prolyl Endopeptidase (PEP) Activity by this compound

| Parameter | Value | Source Organism | Reference |

| IC50 | 8.3 nM | Rat Cortical Extracts | [7] |

| IC50 | 1.2 nM | Cerebral Prolyl-endopeptidase | [4] |

Table 2: In Vivo Effects of this compound on PEP Activity and Neuropeptide Levels in Rats

| Treatment | Dose | Brain Region | Effect on PEP Activity | Effect on Substance P Levels | Effect on α-MSH Levels | Reference |

| Single Oral Administration | 10 mg/kg | Medulla Oblongata | -78% | Not Reported | Not Reported | [7] |

| Single Oral Administration | 30 mg/kg | Medulla Oblongata | -82% | Not Reported | Not Reported | [7] |

| Chronic Oral Treatment (per day) | 10 mg/kg | Medulla Oblongata | -75% | Not Significantly Modified | Not Significantly Modified | [7] |

| Chronic Oral Treatment (per day) | 30 mg/kg | Medulla Oblongata | -88% | Not Significantly Modified | Not Significantly Modified | [7] |

| Single Administration | 30 mg/kg | Frontal Cortex | Not Reported | +41% | +122% | [7] |

| Single Administration | 30 mg/kg | Hypothalamus | Not Reported | +84% | +49% | [7] |

Experimental Protocols

The following are representative protocols for the key experiments cited in the study of this compound. Please note that these are generalized methods, and specific details from the original publications were not fully available.

In Vitro Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory activity of this compound on PEP.

Materials:

-

Rat cortical extracts (or purified PEP)

-

This compound

-

Substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the rat cortical extract (or purified PEP) to each well.

-

Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Measurement of Neuropeptide Levels in Rat Brain

This protocol outlines the general steps for measuring Substance P and α-MSH levels in rat brain tissue following the administration of this compound.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., saline)

-

Anesthesia (e.g., isoflurane)

-

Dissection tools

-

Homogenization buffer (e.g., acidic ethanol)

-

Centrifuge

-

Radioimmunoassay (RIA) or ELISA kits for Substance P and α-MSH

Procedure:

-

Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).

-

At a specified time point after administration, anesthetize the rats.

-

Perfuse the animals with ice-cold saline to remove blood from the brain.

-

Rapidly dissect the brain and isolate the regions of interest (e.g., frontal cortex, hypothalamus).

-

Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

-

Homogenize the brain tissue in an appropriate extraction buffer.

-

Centrifuge the homogenates to pellet the cellular debris.

-

Collect the supernatant containing the neuropeptides.

-

Quantify the levels of Substance P and α-MSH in the supernatants using specific RIA or ELISA kits, following the manufacturer's instructions.

-

Normalize the neuropeptide concentrations to the total protein content of the tissue homogenate.

Conclusion

This compound is a potent inhibitor of prolyl endopeptidase that effectively reduces the degradation of neuropeptides such as Substance P and α-MSH. The quantitative data and experimental evidence strongly support its mechanism of action and its potential as a cognitive enhancer. This technical guide provides a foundational understanding for researchers and drug development professionals working on novel therapies for neurodegenerative diseases. Further investigation into the detailed pharmacokinetics and long-term efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Pain persists in mice lacking both Substance P and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the prolyl endopeptidase inhibitor this compound on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of substance P in rat brain by means of immunoaffinity capture and matrix-assisted laser desorption/ionization time-of-flight mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypothalamic ependymal-glial cells express the glucose transporter GLUT2, a protein involved in glucose sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of S 17092: A Nootropic Agent Targeting Prolyl Endopeptidase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

S 17092 is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP), a serine protease involved in the metabolism of several neuropeptides implicated in learning and memory. Preclinical investigations have demonstrated the nootropic potential of this compound across a range of in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, efficacy in animal models of cognitive impairment, and detailed experimental protocols for the key studies cited. The quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

This compound exerts its nootropic effects by selectively inhibiting prolyl endopeptidase (PEP). This enzyme is responsible for the degradation of proline-containing neuropeptides. By inhibiting PEP, this compound increases the bioavailability of these neuropeptides in the brain, which are known to play crucial roles in cognitive processes.[1][2][3]

Signaling Pathway

The proposed mechanism of action involves the inhibition of PEP, leading to an increase in the levels of neuropeptides such as Substance P (SP) and α-Melanocyte-Stimulating Hormone (α-MSH). These neuropeptides then act on their respective receptors to modulate synaptic plasticity and enhance cognitive function.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Prolyl Endopeptidase Inhibition

| Enzyme Source | Inhibitor | IC50 / Ki | Reference |

| Rat Cortical Extracts | This compound | IC50 = 8.3 nM | [4] |

| Human Brain Nuclei | This compound-1 | Ki = 1 nM | |

| Partially Purified Human PEP | This compound-1 | Ki = 1.5 nM |

Table 2: In Vivo Effects on PEP Activity and Neuropeptide Levels in Rats

| Treatment | Brain Region | Parameter | Dose | Effect | Reference |

| Single Oral Administration | Medulla Oblongata | PEP Activity | 10 mg/kg | -78% | [4] |

| 30 mg/kg | -82% | [4] | |||

| Chronic Oral Treatment (per day) | Medulla Oblongata | PEP Activity | 10 mg/kg | -75% | [4] |

| 30 mg/kg | -88% | [4] | |||

| Single Oral Administration | Frontal Cortex | Substance P-like Immunoreactivity | 30 mg/kg | +41% | [4] |

| α-MSH-like Immunoreactivity | 30 mg/kg | +122% | [4] | ||

| Hypothalamus | Substance P-like Immunoreactivity | 30 mg/kg | +84% | [4] | |

| α-MSH-like Immunoreactivity | 30 mg/kg | +49% | [4] |

Table 3: Efficacy in Animal Models of Cognitive Impairment

| Animal Model | Task | Treatment | Dose | Outcome | Reference |

| Aged Mice | Three-Pair Simultaneous Discrimination | This compound | Not specified | Session 1: 68.80 ± 4.19% correct vs 53.00 ± 2.84% for vehicle. Session 2: 72.50 ± 2.11% correct vs 58.33 ± 2.99% for vehicle. | [5] |

| MPTP-Treated Monkeys | Variable Delayed Response, Delayed Matching-to-Sample, Delayed Alternation | This compound (7-day oral admin.) | 3 mg/kg | Significantly improved overall performance (most effective dose). | [1][4] |

| Rodents with Chemically Induced Amnesia | Various memory tasks | This compound | Not specified | Successfully used to improve performance. | [2][3] |

| Aged Mice | Various memory tasks | This compound | Not specified | Successfully used to improve performance. | [2][3][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro PEP Inhibition Assay

Protocol:

-

Enzyme Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a supernatant containing the crude enzyme extract.

-

Assay: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme extract, a chromogenic substrate such as Z-Gly-Pro-p-nitroanilide, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Measurement: The enzymatic reaction is stopped, and the amount of product (p-nitroaniline) released is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.

In Vivo Microdialysis for Neuropeptide Measurement

Protocol:

-

Animal Surgery: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex or hypothalamus).

-

Acclimatization: Animals are allowed to recover from surgery for a specified period.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Drug Administration: this compound is administered orally at the desired dose.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Analysis: The concentrations of neuropeptides (e.g., Substance P, α-MSH) in the dialysate samples are quantified using a sensitive analytical method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Behavioral Testing in Animal Models

Protocol:

-

Apparatus: A radial arm maze is typically used.

-

Habituation: Mice are habituated to the maze and the procedure.

-

Training: Mice are presented with three pairs of arms simultaneously. Within each pair, one arm is baited with a food reward, and the other is not. The location of the baited arm is consistent for each pair across trials.

-

Testing: The number of correct choices (entering the baited arm) out of the total number of choices is recorded over several sessions.

-

Drug Administration: this compound or vehicle is administered chronically before and during the behavioral testing period.

Protocol:

-

Animal Model: Monkeys are treated with chronic low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce cognitive deficits with minimal motor impairments, modeling early Parkinson's disease.[4]

-

Apparatus: A computer-controlled touch-screen system is used to present the cognitive tasks.

-

Tasks: A battery of tasks is used to assess different cognitive domains:

-

Variable Delayed Response: Assesses spatial working memory.

-

Delayed Matching-to-Sample: Assesses recognition memory.

-

Delayed Alternation: Assesses spatial working memory and behavioral flexibility.

-

-

Drug Administration: this compound is administered orally for seven consecutive days, with a final dose on the day of testing.

-

Data Collection: Performance on each task (e.g., percentage of correct responses, reaction time) is recorded and analyzed.

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a nootropic agent. Its mechanism of action, centered on the inhibition of prolyl endopeptidase and the subsequent enhancement of neuropeptide signaling, provides a solid rationale for its cognitive-enhancing effects. The consistent positive outcomes in various animal models, including those of aging and neurodegeneration, further underscore its therapeutic promise.

While the existing data are compelling, further research is warranted to fully elucidate the therapeutic potential of this compound. Specifically, studies providing detailed quantitative data from a broader range of behavioral paradigms in rodents would be beneficial to strengthen the preclinical evidence base. Additionally, exploring the long-term efficacy and safety of this compound in more chronic models of neurodegenerative diseases will be crucial for its translation to clinical applications.

References

- 1. Effects of the prolyl endopeptidase inhibitor this compound on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Further Evidence for a Dissociation Between Different Forms of Mnemonic Expressions in a Mouse Model of Age-related Cognitive Decline: Effects of Tacrine and this compound, a Novel Prolyl Endopeptidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Prolyl Endopeptidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on prolyl endopeptidase (PREP) inhibitors, providing a comprehensive resource for professionals in the field of drug discovery and development. Prolyl endopeptidase, a serine protease that cleaves peptides at the C-terminal side of proline residues, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative disorders, cancer, and psychological diseases.[1][2][3][4][5][6][7] This guide summarizes the core principles of PREP inhibition, from its molecular mechanisms and signaling pathways to detailed experimental protocols and quantitative data on inhibitor potency.

Prolyl Endopeptidase: Function and Clinical Significance

Prolyl endopeptidase is a cytosolic enzyme involved in the maturation and degradation of various neuropeptides and peptide hormones, thereby playing a crucial role in cellular signaling.[1][8][9] Its substrates include substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[9] Dysregulation of PREP activity has been implicated in the pathophysiology of several diseases. In neurodegenerative conditions like Alzheimer's and Parkinson's disease, altered PREP levels are observed, and the enzyme is known to influence the aggregation of α-synuclein.[4][5][10] In certain cancers, such as triple-negative breast cancer and colorectal cancer, PREP is overexpressed and contributes to cell proliferation and survival.[2][3][11] This has made PREP a compelling target for the development of small molecule inhibitors.

Classes and Mechanisms of Prolyl Endopeptidase Inhibitors

A diverse range of PREP inhibitors have been developed, broadly categorized by their mechanism of action. These include:

-

Competitive Inhibitors: These molecules reversibly bind to the active site of PREP, competing with the natural substrate. Many peptide-derived inhibitors fall into this category.[12]

-

Transition-State Analogs: These inhibitors mimic the tetrahedral transition state of the peptide cleavage reaction, binding to the active site with high affinity. Prolinal-containing peptides are a classic example.[13]

-

Covalent Inhibitors: These compounds form a stable covalent bond with a key residue in the active site, most commonly the catalytic serine, leading to irreversible or slowly reversible inhibition.[14]

The development of these inhibitors has been guided by structure-activity relationship (SAR) studies, which have elucidated the key chemical features required for potent and selective PREP inhibition.[15][16][17]

Key Signaling Pathways Modulated by PREP Inhibitors

PREP and its inhibitors have been shown to modulate several critical intracellular signaling pathways:

Autophagy Regulation

PREP has been identified as a negative regulator of autophagy. PREP inhibitors can induce autophagy by modulating the activity of protein phosphatase 2A (PP2A), which in turn affects the phosphorylation state of key autophagy-related proteins.[7][18][19] This mechanism is of particular interest for the treatment of neurodegenerative diseases characterized by the accumulation of misfolded protein aggregates.

α-Synuclein Aggregation

PREP has been shown to directly interact with α-synuclein, promoting its dimerization and subsequent aggregation, a key pathological feature of Parkinson's disease.[1][4][10] PREP inhibitors can disrupt this interaction and reduce the formation of toxic α-synuclein oligomers, suggesting a disease-modifying potential.[10]

IRS1-AKT-mTORC1 Pathway

In the context of cancer, particularly triple-negative breast cancer, PREP has been implicated in the regulation of the IRS1-AKT-mTORC1 signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6][20] Inhibition of PREP can disrupt this pathway, leading to decreased cancer cell viability.[21]

Quantitative Data on PREP Inhibitors

The potency of PREP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the reported values for a selection of PREP inhibitors. It is important to note that assay conditions can significantly influence these values.

| Inhibitor | IC50 (nM) | Ki (nM) | Notes | Reference(s) |

| Peptide-Based Inhibitors | ||||

| Z-Pro-prolinal | ~0.5 - 5 | 5 | Potent, well-characterized inhibitor. | [22] |

| SUAM-1221 | 3 - 27 | - | Competitive inhibitor. | [15] |

| JTP-4819 | - | - | Studied for cognitive enhancement. | [7] |

| S-17092 | - | - | Has been in clinical studies. | [7] |

| Non-Peptide Inhibitors | ||||

| KYP-2047 | - | 0.023 | Highly potent and specific. | [5] |

| Berberine | - | - | Natural product inhibitor. | [13] |

| Baicalin | - | - | Natural product inhibitor. | [13] |

| Pramiracetam | - | - | Nootropic with PREP inhibitory activity. | [7] |

| Compound 70 (azabicyclo derivative) | 0.9 | - | Potent synthetic inhibitor. | [15] |

| Other Synthetic Inhibitors | ||||

| 13be (orlistat analogue) | - | 1826 | Competitive inhibitor. | [10] |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives | 0.1 - 11.8 | 0.079 - 11.8 | Slow-binding inhibitors. | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments in PREP inhibitor research.

Fluorometric Prolyl Endopeptidase Activity Assay

This assay is a standard method for measuring PREP activity and for screening inhibitors.[3][13][18][23]

Materials:

-

PREP enzyme (purified or in cell/tissue lysate)

-

Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonylglycyl-prolyl-7-amino-4-methylcoumarin) or Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide).[14][24]

-

Assay buffer: e.g., 100 mM K-phosphate buffer, pH 7.5.[13][23]

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well black microplate.

-

Fluorometric plate reader.

Protocol:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In each well of the 96-well plate, add a specific volume of the PREP enzyme solution.

-

Add the inhibitor dilutions to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC-based substrates) over a specific time course.[14]

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell-Based Cytotoxicity Assay

This assay assesses the general toxicity of PREP inhibitors on cultured cells.[9][25][26][27]

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells).

-

Complete cell culture medium.

-

PREP inhibitor compound.

-

Cytotoxicity detection reagent (e.g., MTT, MTS, or a reagent for measuring LDH release).[25][27]

-

96-well clear or opaque microplate (depending on the assay).

-

Plate reader (spectrophotometer or fluorometer).

Protocol:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the PREP inhibitor in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the inhibitor dilutions. Include a vehicle control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot cell viability against the logarithm of the inhibitor concentration to determine the cytotoxic effects.

In Vivo Assessment in Scopolamine-Induced Amnesia Model

This animal model is commonly used to evaluate the potential of PREP inhibitors to ameliorate cognitive deficits.[3][6]

Materials:

-

Rodents (rats or mice).

-

PREP inhibitor compound.

-

Scopolamine hydrobromide.

-

Vehicle for drug administration (e.g., saline, CMC).

-

Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box).

Protocol:

-

Acclimatize the animals to the housing and handling conditions.

-

Administer the PREP inhibitor or vehicle to the respective groups of animals for a predefined period (e.g., daily for 7-14 days).

-

On the testing day, induce amnesia by administering scopolamine (e.g., 0.4-1 mg/kg, i.p.) approximately 30 minutes before the behavioral test.[3][6]

-

Conduct the behavioral test to assess learning and memory. For example, in the passive avoidance test, measure the step-through latency.

-

Record and analyze the behavioral data.

-

Compare the performance of the inhibitor-treated groups with the scopolamine-only group and the vehicle control group to determine if the inhibitor can reverse the cognitive deficits.

Drug Discovery Workflow for PREP Inhibitors

The discovery and development of novel PREP inhibitors typically follow a structured workflow, from initial hit identification to preclinical and clinical evaluation.

This comprehensive guide provides a solid foundation for researchers and drug development professionals working on prolyl endopeptidase inhibitors. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising therapeutic area.

References

- 1. treatmentactiongroup.org [treatmentactiongroup.org]

- 2. viivhealthcare.com [viivhealthcare.com]

- 3. njppp.com [njppp.com]

- 4. Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of aggregation in alpha-synuclein-expressing cells by treatment with preformed fibrils (PFFs) [protocols.io]

- 12. eatg.org [eatg.org]

- 13. A burgeoning PrEP pipeline: dozens of new drugs, formulations and delivery options | HIV i-Base [i-base.info]

- 14. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mTORC1 inhibition impairs activation of the unfolded protein response and induces cell death during ER stress in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]

- 23. youtube.com [youtube.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

S 17092: A Technical Whitepaper on its Role in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides involved in learning and memory. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various animal models of cognitive impairment, and its pharmacokinetic and pharmacodynamic profile in humans. Key experimental data are presented in structured tables for comparative analysis, and detailed methodologies for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for understanding the cognitive-enhancing potential of this compound.

Introduction

The degradation of neuroactive peptides in the central nervous system is a critical process in the regulation of cognitive function. Prolyl endopeptidase (PEP) has been identified as a key enzyme in the breakdown of proline-containing neuropeptides, such as arginine vasopressin (AVP), thyrotropin-releasing hormone (TRH), and substance P, all of which have been shown to modulate learning and memory processes. Inhibition of PEP, therefore, presents a promising therapeutic strategy for cognitive disorders associated with neuropeptide deficits, including age-related cognitive decline and neurodegenerative diseases. This compound, a novel PEP inhibitor, has been investigated for its potential as a cognitive enhancer. This whitepaper consolidates the available technical data on this compound to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its pharmacological effects through the potent and selective inhibition of prolyl endopeptidase. By blocking the active site of PEP, this compound prevents the cleavage of proline-containing neuropeptides, thereby increasing their bioavailability in the brain and enhancing their downstream signaling effects on neuronal function and plasticity.

Signaling Pathway

Caption: Mechanism of action of this compound.

In Vitro and In Vivo Efficacy

In Vitro Inhibitory Activity

This compound has demonstrated high-affinity binding and potent inhibition of PEP in various in vitro assays.

| Parameter | Species | Tissue/Enzyme Source | Value |

| IC₅₀ | Rat | Cortical extracts | 8.3 nM[1] |

| Kᵢ | Human | Brain nuclei | 1 nM |

| Kᵢ | Human | Partially purified PEP | 1.5 nM |

Preclinical Efficacy in Animal Models

This compound has shown significant cognitive-enhancing effects in a range of animal models mimicking different aspects of cognitive impairment.

| Animal Model | Cognitive Deficit | Behavioral Task | This compound Dose | Key Findings |

| Aged Mice | Age-related decline | Passive Avoidance | Not Specified | Improved memory retention |

| Rodents | Scopolamine-induced amnesia | Various memory tasks | Not Specified | Reversed memory deficits |

| Monkeys | MPTP-induced cognitive deficits | Delayed Matching-to-Sample, Delayed Alternation, Variable Delayed Response | 3 mg/kg (oral) | Significantly improved overall performance[2][3] |

Effects on Neuropeptide Levels

In vivo studies in rats have confirmed that this compound administration leads to a significant increase in the levels of key neuropeptides in the brain.

| Neuropeptide | Brain Region | This compound Dose (oral) | Change in Immunoreactivity |

| Substance P | Frontal Cortex | 30 mg/kg | +41%[1] |

| Substance P | Hypothalamus | 30 mg/kg | +84%[1] |

| α-MSH | Frontal Cortex | 30 mg/kg | +122%[1] |

| α-MSH | Hypothalamus | 30 mg/kg | +49%[1] |

Human Clinical Studies

A Phase I, double-blind, randomized, placebo-controlled, single and multiple dose study was conducted in elderly healthy volunteers to assess the pharmacokinetics, pharmacodynamics, and safety of this compound.

Pharmacokinetics

| Dose | Administration | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) |

| 100 mg | Single | 18.5 ± 11.2 | 231 ± 146 | 17.8 ± 10.4 |

| 400 mg | Single | 73.8 ± 45.1 | 1020 ± 623 | 20.3 ± 9.6 |

| 800 mg | Single | 148 ± 89 | 2240 ± 1360 | 19.4 ± 8.1 |

| 1200 mg | Single | 210 ± 120 | 3260 ± 1980 | 20.9 ± 9.9 |

| 100 mg | Repeated (Day 14) | 25.1 ± 15.1 | 298 ± 181 | 12.3 ± 4.5 |

| 400 mg | Repeated (Day 14) | 101 ± 61 | 1320 ± 800 | 13.5 ± 5.1 |

| 800 mg | Repeated (Day 14) | 202 ± 121 | 2900 ± 1740 | 13.1 ± 4.8 |

| 1200 mg | Repeated (Day 14) | 285 ± 171 | 4220 ± 2530 | 13.9 ± 5.4 |

Data presented as mean ± SD.

Pharmacodynamics

This compound demonstrated a dose-dependent inhibition of plasma PEP activity.

| Dose | Administration | Maximum Inhibition (%) | Time to Max Inhibition (h) |

| 100 mg | Single | 65 ± 12 | 1.5 ± 0.8 |

| 400 mg | Single | 85 ± 8 | 1.7 ± 0.9 |

| 800 mg | Single | 92 ± 5 | 1.8 ± 1.0 |

| 1200 mg | Single | 95 ± 3 | 1.9 ± 1.1 |

| 100 mg | Repeated (Day 14) | 72 ± 10 | 1.6 ± 0.9 |

| 400 mg | Repeated (Day 14) | 89 ± 6 | 1.8 ± 1.0 |

| 800 mg | Repeated (Day 14) | 94 ± 4 | 1.9 ± 1.1 |

| 1200 mg | Repeated (Day 14) | 96 ± 2 | 2.0 ± 1.2 |

Data presented as mean ± SD.

Quantitative electroencephalogram (qEEG) recordings revealed central activity of this compound.

| Dose | Administration | Key EEG Finding |

| 100 mg | Single | Acute increase in alpha band at 4h and 8h post-dosing |

Psychometric testing indicated improvements in specific cognitive domains.

| Dose | Cognitive Test | Key Finding |

| 800 mg | Numeric Working Memory | Significantly reduced response times compared with placebo |

| 1200 mg | Delayed Word Recall & Word Recognition | Improved performance compared with the decline noted under placebo |

Experimental Protocols

MPTP-Induced Cognitive Deficits in Monkeys

-

Subjects: Cynomolgus monkeys (Macaca fascicularis).

-

Induction of Deficit: Chronic low-dose administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Behavioral Tasks:

-

Variable Delayed Response: A test of spatial working memory.

-

Delayed Matching-to-Sample: A test of recognition memory.

-

Delayed Alternation: A test of spatial working memory and executive function.

-

-

Drug Administration: this compound (3 mg/kg) or placebo was administered orally for seven consecutive days, with a final dose on the day of testing.[2][3]

-

Data Analysis: Performance on each task was assessed by the percentage of correct responses.

Phase I Clinical Trial in Elderly Healthy Volunteers

-

Study Design: Double-blind, randomized, placebo-controlled, single and multiple dose-escalation study.

-

Participants: Healthy elderly male and female volunteers.

-

Dosage Groups: 100 mg, 400 mg, 800 mg, and 1200 mg of this compound or placebo.

-

Dosing Regimen: Each dose was administered orally once daily as a single administration, followed by a 1-week washout period, and then for 7 consecutive days.

-

Pharmacodynamic Assessments:

-

Plasmatic PEP Activity: Measured at baseline and at various time points post-dosing.

-

Quantitative Electroencephalogram (qEEG): Recordings were performed to assess central nervous system effects.

-

Psychometric Tests: A battery of tests including numeric working memory and delayed verbal memory tasks (e.g., Buschke Selective Reminding Test) were administered.

-

-

Pharmacokinetic Analysis: Plasma concentrations of this compound were quantified by high-performance liquid chromatography with tandem mass spectrometric detection to determine Cₘₐₓ, AUC, and t₁/₂.

Experimental Workflow: Phase I Clinical Trial

Caption: Workflow of the Phase I clinical trial of this compound.

Conclusion

The collective preclinical and clinical data suggest that this compound is a promising cognitive-enhancing agent with a well-defined mechanism of action. Its ability to potently and selectively inhibit prolyl endopeptidase, leading to increased levels of neuroactive peptides, translates to improved cognitive performance in various animal models of memory impairment. Early clinical studies in humans have demonstrated a favorable pharmacokinetic and safety profile, along with evidence of central nervous system activity and pro-cognitive effects. Further clinical investigation in patient populations with cognitive disorders is warranted to fully elucidate the therapeutic potential of this compound. This technical summary provides a solid foundation for researchers and drug development professionals to build upon in the ongoing quest for effective treatments for cognitive decline.

References

The Therapeutic Potential of S-17092: A Prolyl Endopeptidase Inhibitor for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of several neuropeptides involved in learning and memory. By preventing the breakdown of these neuropeptides, S-17092 has demonstrated significant therapeutic potential for the treatment of cognitive deficits associated with aging and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical and clinical findings related to S-17092, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in various models of cognitive impairment. Detailed experimental protocols and quantitative data are presented to offer researchers and drug development professionals a thorough understanding of the scientific foundation supporting the therapeutic exploration of S-17092.

Introduction

The degradation of neuropeptides in the central nervous system is a critical process in regulating their physiological functions. Prolyl endopeptidase (PEP) is a key enzyme in this process, cleaving peptide bonds on the C-terminal side of proline residues. This action leads to the inactivation of numerous neuropeptides, including Substance P, α-melanocyte-stimulating hormone (α-MSH), and others known to play a role in cognitive processes.[1][2][3] Inhibition of PEP, therefore, presents a promising therapeutic strategy to enhance the levels and prolong the action of these endogenous neuropeptides, thereby potentially improving cognitive function.

S-17092 has emerged as a highly potent and selective inhibitor of PEP.[1] Extensive preclinical and early clinical investigations have been conducted to evaluate its potential as a cognitive enhancer. This guide will delve into the core data and methodologies from these studies to provide a detailed technical resource.

Mechanism of Action

S-17092 exerts its therapeutic effect by inhibiting the enzymatic activity of prolyl endopeptidase. This inhibition leads to a subsequent increase in the concentration of various neuropeptides in the brain, which are substrates for PEP.

The increased availability of neuropeptides like Substance P and α-MSH is believed to mediate the cognitive-enhancing effects of S-17092.[3] These neuropeptides are known to modulate synaptic plasticity, neurogenesis, and neuronal survival, all of which are crucial for learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of S-17092.

Table 1: In Vitro and In Vivo Potency of S-17092

| Parameter | Species/System | Value | Reference |

| IC50 (PEP Inhibition) | Rat Cortical Extracts | 8.3 nM | [4] |

| IC50 (PEP Inhibition) | General | 1.2 nM | [1] |

| PEP Activity Decrease (in vivo) | Rat (Medulla Oblongata) | -78% (10 mg/kg) | [4] |

| -82% (30 mg/kg) | [4] | ||

| PEP Activity Decrease (Chronic) | Rat (Medulla Oblongata) | -75% (10 mg/kg/day) | [4] |

| -88% (30 mg/kg/day) | [4] |

Table 2: Effects of S-17092 on Neuropeptide Levels in Rats

| Neuropeptide | Brain Region | Dose (Single Oral) | % Increase | Reference |

| Substance P-like Immunoreactivity | Frontal Cortex | 30 mg/kg | +41% | [4] |

| Hypothalamus | 30 mg/kg | +84% | [4] | |

| α-MSH-like Immunoreactivity | Frontal Cortex | 30 mg/kg | +122% | [4] |

| Hypothalamus | 30 mg/kg | +49% | [4] |

Table 3: Preclinical Efficacy of S-17092 in a Monkey Model of Parkinsonism

| Cognitive Task | Treatment | Outcome | Reference |

| Variable Delayed Response | 7-day oral S-17092 (3 mg/kg) | Significant improvement | [5] |

| Delayed Matching-to-Sample | 7-day oral S-17092 (3 mg/kg) | Significant improvement | [5] |

| Delayed Alternation | 7-day oral S-17092 (3 mg/kg) | Significant improvement | [5] |

Table 4: Human Phase I Clinical Trial Data for S-17092 in Elderly Volunteers

| Parameter | Dose | Outcome | Reference |

| Plasmatic PEP Inhibition | 100-1200 mg | Dose-dependent | [2][3] |

| EEG | 100 mg | Acute increase in alpha band | [2][3] |

| Numeric Working Memory | 800 mg | Significantly reduced response times | [2] |

| Delayed Word Recall | 1200 mg | Improved performance | [2][3] |

| Word Recognition Sensitivity | 1200 mg | Improved performance | [2] |

Experimental Protocols

Prolyl Endopeptidase (PEP) Activity Assay

This protocol describes a common method for determining PEP activity in biological samples.

Materials:

-

Biological sample (e.g., serum, brain tissue homogenate)

-

PEP substrate (e.g., Z-Gly-Pro-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Microplate reader

Procedure:

-

Prepare the biological sample by appropriate dilution in the assay buffer.

-

Add the diluted sample to the wells of a microplate.

-

Initiate the reaction by adding the PEP substrate to each well.

-

Incubate the microplate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) at regular intervals using a microplate reader.

-

Calculate the rate of substrate cleavage to determine PEP activity.

MPTP-Induced Monkey Model of Parkinsonism

This protocol outlines the induction of a parkinsonian state in monkeys to study cognitive deficits.

Animals:

-

Cynomolgus monkeys (Macaca fascicularis)

Procedure:

-

Administer low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (e.g., intramuscularly) over an extended period.

-

Monitor the animals for the development of stable motor and cognitive deficits characteristic of early-stage Parkinson's disease.

-

Once a stable deficit is established, conduct baseline cognitive testing using tasks such as the delayed matching-to-sample, variable delayed response, and delayed alternation tasks.

-

Administer S-17092 orally for a specified duration (e.g., 7 days).

-

Repeat the cognitive testing to assess the effects of S-17092 on cognitive performance.

Human Phase I Clinical Trial Protocol

This protocol provides a general outline for a Phase I study in elderly volunteers.

Study Design:

-

Double-blind, randomized, placebo-controlled, single and multiple ascending dose study.

Participants:

-

Healthy elderly male and female volunteers.

Procedure:

-

Single Ascending Dose Phase: Administer a single oral dose of S-17092 or placebo to sequential cohorts of participants at increasing dose levels (e.g., 100, 400, 800, 1200 mg).

-

Multiple Ascending Dose Phase: After a washout period, administer the same dose of S-17092 or placebo once daily for a set duration (e.g., 7 days).

-

Assessments:

-

Pharmacokinetics: Collect blood samples at various time points to determine the plasma concentration of S-17092.

-

Pharmacodynamics:

-

Measure plasmatic PEP activity.

-

Conduct quantitative electroencephalogram (EEG) recordings to assess central nervous system effects.

-

Administer a battery of psychometric tests to evaluate cognitive function (e.g., numeric working memory, delayed word recall).

-

-

Safety and Tolerability: Monitor adverse events, vital signs, and clinical laboratory parameters.

-

Signaling Pathways and Experimental Workflows

Neuropeptide Signaling Pathway

The inhibition of PEP by S-17092 leads to an increase in neuropeptides that can then activate their respective G-protein coupled receptors (GPCRs) on neuronal membranes, initiating downstream signaling cascades that are thought to underlie the observed cognitive enhancements.

Conclusion